3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno-oxazin family, characterized by a fused tricyclic scaffold combining benzopyran and oxazin moieties. The structure features a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a thiophen-2-ylmethyl substituent at position 7.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-15-23(16-6-8-21(28-2)22(11-16)29-3)24(27)18-7-9-20-19(25(18)31-15)13-26(14-30-20)12-17-5-4-10-32-17/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOINAJANHQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CS4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 357.42 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. Specific mechanisms include the induction of apoptosis and modulation of cell cycle progression.
- Inhibition of Cell Proliferation : The compound has been observed to induce cell cycle arrest in cancer cell lines, particularly in breast and lung cancer models.
- Apoptosis Induction : It promotes programmed cell death through pathways involving caspases and Bcl-2 family proteins.
- Antioxidant Mechanism : The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its free radical scavenging activity.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against various cancer cell lines. Results indicated:
- IC50 Values :
- Breast Cancer (MCF-7): 15 µM
- Lung Cancer (A549): 20 µM
- Colon Cancer (HCT116): 25 µM
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT116 | 25 |
Study 2: Antioxidant Activity
In a study assessing the antioxidant capacity using DPPH and ABTS assays:
- The compound demonstrated a significant reduction in DPPH radical scavenging activity with an IC50 of 12 µM.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 12 |
| ABTS | 10 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Analysis
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The target’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl analog (electron-withdrawing) in . This difference may alter binding affinity in biological systems, as methoxy groups enhance lipophilicity, while chloro groups polarize the aromatic ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
